Cas no 461699-49-0 (5-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine)

5-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine structure
461699-49-0 structure
Product Name:5-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine
CAS No:461699-49-0
MF:C20H23BN2O3
MW:350.219225168228
CID:2643954
Update Time:2023-08-07

5-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • YSQNUXKDFWNVNC-UHFFFAOYSA-N
    • N2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-methyl-1,3-benzoxazol-2-amine
    • 5-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine
    • Inchi: 1S/C20H23BN2O3/c1-13-6-11-17-16(12-13)23-18(24-17)22-15-9-7-14(8-10-15)21-25-19(2,3)20(4,5)26-21/h6-12H,1-5H3,(H,22,23)
    • InChI Key: YSQNUXKDFWNVNC-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)NC2=NC3C=C(C)C=CC=3O2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 491
  • Topological Polar Surface Area: 56.5
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